molecular formula C12H12N2 B13294981 3-Methyl-4-(pyridin-3-yl)aniline

3-Methyl-4-(pyridin-3-yl)aniline

Cat. No.: B13294981
M. Wt: 184.24 g/mol
InChI Key: QRMBYKICOFCLCN-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted at the 3-position with a methyl group and an aniline moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyridin-3-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and 4-nitroaniline.

    Nitration: The 3-methylpyridine undergoes nitration to form 3-methyl-4-nitropyridine.

    Reduction: The nitro group in 3-methyl-4-nitropyridine is then reduced to an amino group, yielding 3-methyl-4-aminopyridine.

    Coupling Reaction: Finally, 3-methyl-4-aminopyridine is coupled with 4-nitroaniline under suitable conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyridin-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Methyl-4-(pyridin-3-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(pyridin-3-yl)aniline: Similar structure but with a different substitution pattern.

    3-Methyl-4-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring substituted at a different position.

    3-Methyl-4-(pyridin-4-yl)aniline: Similar structure but with the pyridine ring substituted at the 4-position.

Uniqueness

3-Methyl-4-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-methyl-4-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10/h2-8H,13H2,1H3

InChI Key

QRMBYKICOFCLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CN=CC=C2

Origin of Product

United States

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